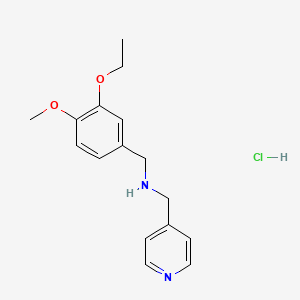

(3-ethoxy-4-methoxybenzyl)(4-pyridinylmethyl)amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

- The synthesis of similar complex organic compounds often involves the condensation of aminoethylamine with aromatic aldehydes (Liu, Yang, Rettig, & Orvig, 1993).

- Schiff base compounds, which may share structural similarities, are synthesized through the interaction of amino acids with benzyl halides, followed by removal of N-protecting groups (Stelakatos & Argyropoulos, 1970).

Molecular Structure Analysis

- The molecular structure of such compounds often shows a planar arrangement of their components, with strong intramolecular hydrogen bonding contributing to stability (Butcher, Jasinski, Mayekar, Yathirajan, & Narayana, 2007).

Chemical Reactions and Properties

- Certain benzylamine derivatives demonstrate the ability to undergo transformations, such as deprotection reactions, under specific conditions, which could be relevant to the study of (3-ethoxy-4-methoxybenzyl)(4-pyridinylmethyl)amine hydrochloride (Horita, Yoshioka, Tanaka, Oikawa, & Yonemitsu, 1986).

Physical Properties Analysis

- Compounds like (3-ethoxy-4-methoxybenzyl)(4-pyridinylmethyl)amine hydrochloride often exhibit specific absorption bands in the UV spectrum, which can be indicative of their physical properties (Habibi, Shojaee, Ranjbar, Memarian, Kanayama, & Suzuki, 2013).

Chemical Properties Analysis

- The chemical properties, such as reactivity with other compounds and stability, can be inferred from similar compounds' behavior in reactions. For example, the reaction of (methoxyphenylcarbene)pentacarbonylchromium(0) with primary amines to yield aminophenylcarbene complexes highlights possible reactivity patterns (Fischer, Heckl, & Werner, 1971).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2.ClH/c1-3-20-16-10-14(4-5-15(16)19-2)12-18-11-13-6-8-17-9-7-13;/h4-10,18H,3,11-12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBKZURVUNGSIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CNCC2=CC=NC=C2)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(dimethylamino)sulfonyl]-N-{1-[4-(1-piperidinyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5614379.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5614392.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5614410.png)

![4-(1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5614430.png)

![[1-(2,1,3-benzothiadiazol-5-ylmethyl)-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5614443.png)

![(3aR*,6S*)-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-(4-fluorophenyl)-N-methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5614471.png)

![N,N-dimethyl-4-(2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazine-1-carboxamide](/img/structure/B5614472.png)

![N'-[4-(dimethylamino)benzylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide](/img/structure/B5614475.png)